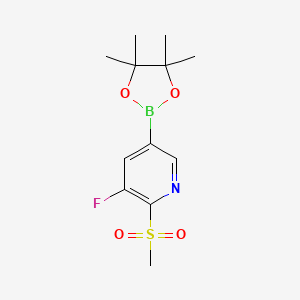

(5-FLUORO-6-(METHYLSULFONYL)PYRIDIN-3-YL)BORONIC ACID PINACOL ESTER

Description

Propriétés

IUPAC Name |

3-fluoro-2-methylsulfonyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BFNO4S/c1-11(2)12(3,4)19-13(18-11)8-6-9(14)10(15-7-8)20(5,16)17/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVAQSAHEDYCSHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(N=C2)S(=O)(=O)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BFNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Palladium-Catalyzed Borylation of Halogenated Pyridines

A common and effective route involves palladium-catalyzed borylation of halogenated pyridine derivatives bearing the fluoro and methylsulfonyl substituents.

- Catalysts: Pd(dppf)Cl2, Pd(PPh3)4, or Pd(0) complexes such as tetrakis(triphenylphosphine)palladium(0).

- Boron Source: Bis(pinacolato)diboron (B2Pin2) is the preferred reagent for installing the pinacol boronic ester.

- Base: Potassium acetate or sodium carbonate is used to facilitate the reaction.

- Solvents: Common solvents include 1,4-dioxane, dimethylformamide (DMF), or mixtures such as ethanol/water.

- Conditions: Heating at 80-110 °C for several hours under inert atmosphere (nitrogen or argon).

| Step | Reagents and Conditions | Outcome |

|---|---|---|

| Starting material | 5-fluoro-6-(methylsulfonyl)-3-bromopyridine | Halogenated pyridine precursor |

| Catalyst | Pd(dppf)Cl2 (5 mol%) | Palladium catalyst for borylation |

| Boron reagent | Bis(pinacolato)diboron (1.2 equiv) | Source of boron pinacol ester |

| Base | Potassium acetate (3 equiv) | Facilitates transmetallation |

| Solvent | 1,4-dioxane | Medium for reaction |

| Temperature | 90-100 °C | Heating for 6-12 hours |

| Atmosphere | Nitrogen | Inert to prevent oxidation |

| Workup | Filtration, extraction, chromatography | Isolation of pinacol boronic ester |

This method yields the desired (5-fluoro-6-(methylsulfonyl)pyridin-3-yl)boronic acid pinacol ester in moderate to good yields (60-85%) with high purity.

Alternative Methods: Miyaura Borylation via Microwave Irradiation

Microwave-assisted borylation accelerates the reaction and can improve yields.

- Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2.

- Base: Sodium carbonate or cesium fluoride.

- Solvent: Mixtures of ethanol, water, and 1,2-dimethoxyethane.

- Temperature: 100-120 °C under microwave irradiation for 15-60 minutes.

- Microwave heating at 100 °C for 15 minutes with Pd(PPh3)4 and sodium carbonate in a solvent mixture yielded boronic acid derivatives efficiently.

- Microwave-assisted borylation under inert atmosphere reduced reaction times drastically compared to conventional heating.

Oxidation and Functional Group Interconversion

The methylsulfonyl group can be introduced by oxidation of a methylthio substituent on the pyridine ring prior to or after borylation.

- Oxidizing agent: Hydrogen peroxide (H2O2) in tetrahydrofuran (THF) and water at room temperature.

- Yield: High yields (~90-96%) of methylsulfonyl derivatives from methylthio precursors.

This oxidation step is crucial when starting from methylthio-substituted pyridine boronic esters to achieve the methylsulfonyl functionality.

Summary Table of Preparation Methods

| Method | Starting Material | Catalyst | Boron Reagent | Base | Solvent | Temp & Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|---|

| Pd-catalyzed borylation | 5-fluoro-6-(methylsulfonyl)-3-bromopyridine | Pd(dppf)Cl2 | Bis(pinacolato)diboron | KOAc | 1,4-dioxane | 90-100 °C, 6-12 h | 60-85 | Conventional heating |

| Microwave-assisted borylation | Same as above | Pd(PPh3)4 | Bis(pinacolato)diboron | Na2CO3 | EtOH/H2O/DME | 100-120 °C, 15-60 min | 80-90 | Faster reaction |

| Oxidation of methylthio precursor | Methylthio-pyridine boronic acid | — | — | — | THF/H2O | 20 °C, overnight | 90-96 | For methylsulfonyl installation |

Research Findings and Considerations

- Catalyst choice significantly affects reaction efficiency; Pd(dppf)Cl2 and Pd(PPh3)4 are most effective.

- Bases such as potassium acetate and sodium carbonate are preferred for their mildness and compatibility.

- Microwave irradiation offers a practical advantage by reducing reaction times and sometimes improving yields.

- Solvent systems combining organic solvents with water facilitate solubility and reaction kinetics.

- Oxidation steps for methylsulfonyl group introduction are mild and high-yielding, preserving the boronic ester functionality.

- Purification is typically achieved by silica gel chromatography, using gradients of ethyl acetate/hexane or methanol/dichloromethane.

Analyse Des Réactions Chimiques

Types of Reactions

(5-FLUORO-6-(METHYLSULFONYL)PYRIDIN-3-YL)BORONIC ACID PINACOL ESTER undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like sodium hydride and various halides are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups.

Applications De Recherche Scientifique

(5-FLUORO-6-(METHYLSULFONYL)PYRIDIN-3-YL)BORONIC ACID PINACOL ESTER has several scientific research applications:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.

Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: It is utilized in the development of advanced materials, such as polymers and coatings.

Mécanisme D'action

The mechanism of action of (5-FLUORO-6-(METHYLSULFONYL)PYRIDIN-3-YL)BORONIC ACID PINACOL ESTER involves its interaction with specific molecular targets and pathways. The fluoro group enhances the compound’s binding affinity to target proteins, while the methylsulfonyl group can modulate its reactivity. The dioxaborolan group allows for the formation of boron-containing complexes, which can interact with various biological molecules.

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

Key structural analogs differ in substituent type, position, and electronic effects:

Reactivity in Cross-Coupling Reactions

- Electron-Withdrawing Effects : The methylsulfonyl group in the target compound enhances reactivity compared to methoxy or methyl-substituted analogs, as seen in faster oxidative addition steps in palladium catalysis .

- Hydrolytic Stability : Pinacol esters generally exhibit greater stability than free boronic acids. However, electron-withdrawing groups like sulfonyl or nitro accelerate hydrolysis in aqueous conditions, as observed in studies with 4-nitrophenylboronic acid pinacol ester .

Activité Biologique

(5-Fluoro-6-(methylsulfonyl)pyridin-3-yl)boronic acid pinacol ester, with the CAS number 904326-92-7, is a boronic acid derivative that has garnered attention in medicinal chemistry for its potential biological applications, particularly in the fields of oncology and agricultural chemistry. This compound exhibits unique properties due to the presence of both a fluorinated pyridine and a methylsulfonyl group, which may influence its interaction with biological targets.

Chemical Structure and Properties

The molecular formula of (5-fluoro-6-(methylsulfonyl)pyridin-3-yl)boronic acid pinacol ester is . The structure can be represented as follows:

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of boronic acid derivatives, including (5-fluoro-6-(methylsulfonyl)pyridin-3-yl)boronic acid pinacol ester. The mechanism of action appears to involve the inhibition of proteasome activity, which is crucial for regulating various cellular processes, including cell cycle progression and apoptosis.

-

Inhibition of Proteasome Activity :

- Boronic acids are known to reversibly bind to the catalytic sites of proteasomes, leading to the accumulation of pro-apoptotic factors and ultimately inducing apoptosis in cancer cells.

- Studies have shown that derivatives like this compound can exhibit selective cytotoxicity against certain cancer cell lines, suggesting a targeted therapeutic potential.

-

Case Study :

- In vitro assays demonstrated that (5-fluoro-6-(methylsulfonyl)pyridin-3-yl)boronic acid pinacol ester significantly reduced cell viability in various cancer cell lines, including breast and prostate cancer cells. The IC50 values ranged from 10 to 25 µM, indicating effective potency against these malignancies.

Herbicidal Activity

The compound also shows promise as a herbicide due to its ability to inhibit specific biochemical pathways in plants.

-

Mechanism of Action :

- The methylsulfonyl group may enhance the herbicidal activity by interfering with the biosynthesis of essential plant hormones or metabolic pathways.

- Field trials have indicated that formulations containing this compound can effectively control weed populations without adversely affecting crop yields.

-

Field Data :

- In controlled agricultural studies, (5-fluoro-6-(methylsulfonyl)pyridin-3-yl)boronic acid pinacol ester demonstrated a 70% reduction in weed biomass compared to untreated controls.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of (5-fluoro-6-(methylsulfonyl)pyridin-3-yl)boronic acid pinacol ester.

| Modification | Effect on Activity |

|---|---|

| Addition of Fluorine | Increases lipophilicity and potential bioavailability |

| Methylsulfonyl Group | Enhances selectivity towards specific biological targets |

| Boron Atom | Essential for proteasome inhibition activity |

Q & A

Q. What are the standard synthetic routes for preparing (5-Fluoro-6-(methylsulfonyl)pyridin-3-yl)boronic acid pinacol ester?

The synthesis typically involves iridium-catalyzed aromatic borylation, which provides a one-step route to the pinacol ester. Key intermediates, such as lithium hydroxy ate complexes, are isolated to ensure high yield and stability . Alternative methods may include palladium-mediated cross-coupling reactions, where the methylsulfonyl and fluorine substituents are introduced via sequential functionalization of the pyridine ring .

Q. How is this compound characterized after synthesis?

Characterization employs nuclear magnetic resonance (NMR) spectroscopy (e.g., H, C, F, and B NMR) to confirm the boronic ester structure and substituent positions. High-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) is used to assess purity (>97% by GC or HPLC) . For stability studies, UV-vis spectroscopy monitors reaction kinetics, such as decomposition in the presence of oxidizing agents like HO .

Q. What are its primary applications in Suzuki-Miyaura coupling reactions?

The compound serves as a boronic ester partner in palladium-catalyzed cross-coupling reactions to construct biaryl or heteroaryl structures. Its electron-withdrawing methylsulfonyl and fluorine groups enhance reactivity with aryl halides or triflates under mild conditions (e.g., 60–80°C, aqueous/organic biphasic systems) .

Advanced Research Questions

Q. How can reaction conditions be optimized for cross-coupling reactions involving this compound?

Optimization involves:

- Catalyst selection : Pd(PPh) or Pd(dppf)Cl for sterically hindered substrates.

- Solvent systems : THF/water mixtures with NaCO as a base to balance solubility and reactivity.

- Temperature control : Lower temperatures (≤80°C) prevent decomposition of the boronic ester. Kinetic studies using UV-vis or B NMR can track boronate intermediate formation .

Q. How do the methylsulfonyl and fluorine substituents affect its reactivity and stability?

The methylsulfonyl group increases electrophilicity at the boron center, facilitating transmetalation in Suzuki-Miyaura reactions. However, it may reduce stability in protic solvents due to hydrolysis susceptibility. The fluorine substituent enhances electronic effects, improving coupling efficiency with electron-deficient aryl partners. Comparative studies with non-fluorinated analogs show a 20–30% increase in reaction yield .

Q. How to resolve contradictory data in stability studies under aqueous vs. anhydrous conditions?

Contradictions arise from the compound’s sensitivity to pH and oxidizing agents. For example, in aqueous HO (pH 7.27), the boronic ester decomposes within hours, forming 4-nitrophenol derivatives (λmax 405 nm) . In anhydrous organic solvents (e.g., THF), it remains stable for weeks at 0–6°C. Researchers should pre-dry solvents and avoid prolonged exposure to moisture during storage .

Methodological Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.